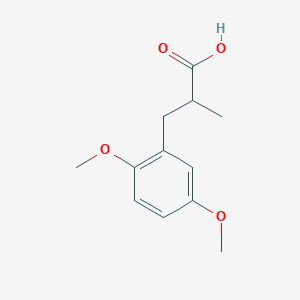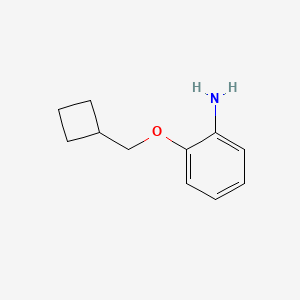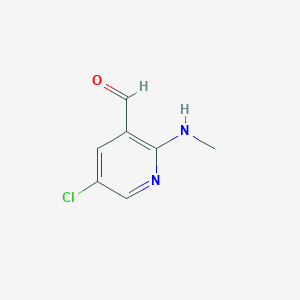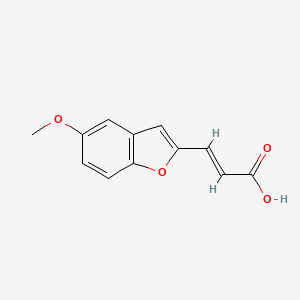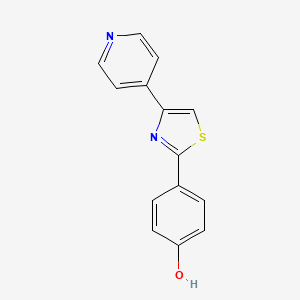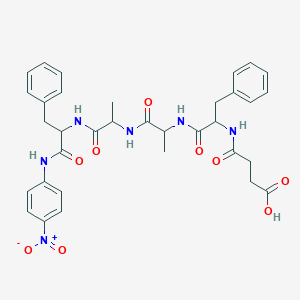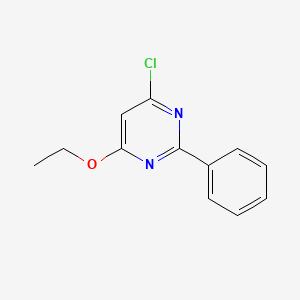
Methyl (2S)-3-hydroxy-2-(methylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-3-hydroxy-2-(methylamino)propanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-3-hydroxy-2-(methylamino)propanoate can be achieved through several methods. One common approach involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound typically involves the esterification of amino acids using methanol and trimethylchlorosilane. This method is scalable and suitable for large-scale production, making it a preferred choice for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-3-hydroxy-2-(methylamino)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated esters.
Scientific Research Applications
Methyl (2S)-3-hydroxy-2-(methylamino)propanoate has numerous applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of Methyl (2S)-3-hydroxy-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Methyl acetate
- Ethyl acetate
- Methyl butyrate
Uniqueness
Methyl (2S)-3-hydroxy-2-(methylamino)propanoate is unique due to its specific structure, which includes both an ester and an amino group. This dual functionality allows it to participate in a wider range of chemical reactions compared to other esters .
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
methyl (2S)-3-hydroxy-2-(methylamino)propanoate |
InChI |
InChI=1S/C5H11NO3/c1-6-4(3-7)5(8)9-2/h4,6-7H,3H2,1-2H3/t4-/m0/s1 |
InChI Key |
YTQRKMWPXMJMTP-BYPYZUCNSA-N |
Isomeric SMILES |
CN[C@@H](CO)C(=O)OC |
Canonical SMILES |
CNC(CO)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


